

The Solubility and Stability of Amoxicillin in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 130

Cat. No.: B12397576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Amoxicillin, a widely used β -lactam antibiotic. Understanding these fundamental physicochemical properties is critical for the successful formulation, manufacturing, and therapeutic application of this important active pharmaceutical ingredient (API). This document, using Amoxicillin as a representative compound in lieu of the placeholder "Antibiotic A-130," synthesizes key data from scientific literature to support research and development efforts.

Solubility Profile of Amoxicillin

The solubility of Amoxicillin is highly dependent on the solvent system and the pH of aqueous media. As an amphoteric molecule with multiple ionizable functional groups, its solubility exhibits a characteristic U-shaped profile in relation to pH.

Aqueous Solubility

Amoxicillin's solubility in water is lowest near its isoelectric point (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The trihydrate form is the most stable solid form and is commonly used in pharmaceutical preparations.

Table 1: Aqueous Solubility of Amoxicillin at Different pH Values

pH	Temperature (°C)	Solubility (mg/mL)	Notes
1.2	37	>10	Increased solubility in acidic conditions.
4-6	37	~5.45 (minimum)	Corresponds to the isoelectric point of the molecule. [1]
7.0	Unspecified	~3.45	1g is soluble in approximately 290 mL of 1% phosphate buffer. [2]
7.2	Unspecified	~1.0	In PBS buffer. [3]
>8	Unspecified	>10	Increased solubility in alkaline conditions.

Organic Solvent Solubility

Amoxicillin exhibits varied solubility in common organic solvents. It is generally more soluble in polar aprotic solvents like DMSO.

Table 2: Solubility of Amoxicillin in Selected Organic Solvents

Solvent	Form	Solubility (mg/mL)	Reference(s)
Methanol	Trihydrate	7.5	
Ethanol (absolute)	Trihydrate	3.4	
Ethanol	Unspecified	~0.5 (1g in 2000 mL)	[2]
Dimethyl Sulfoxide (DMSO)	Hydrate	25	[3]
Dimethylformamide (DMF)	Hydrate	5	[3]
Hexane	Trihydrate	Insoluble	
Benzene	Trihydrate	Insoluble	
Ethyl Acetate	Trihydrate	Insoluble	
Acetonitrile	Trihydrate	Insoluble	

Stability Profile of Amoxicillin

The chemical stability of Amoxicillin is a critical factor in its formulation and storage. The primary degradation pathway is the hydrolysis of the β -lactam ring, which is significantly influenced by pH, temperature, and the presence of certain buffer ions.[1]

Influence of pH and Temperature

Amoxicillin is most stable in the pH range of 5.8 to 6.5, particularly in a citrate buffer.[1] Its degradation follows pseudo-first-order kinetics, and the rate of degradation increases at pH values outside this optimal range and at higher temperatures.

Table 3: Stability of Amoxicillin in Aqueous Solutions

pH	Temperature (°C)	Metric	Value	Reference(s)
6.53	40	Shelf-life (t_{90})	4.85 hours	[4]
6.53	25 (extrapolated)	Shelf-life (t_{90})	22.8 hours	[4]
8.34	40	Shelf-life (t_{90})	0.11 hours	[4]
N/A	4	Shelf-life (t_{90})	80.3 hours	[5]
N/A	25	Shelf-life (t_{90})	24.8 hours	[5]
N/A	37	Shelf-life (t_{90})	9.0 hours	[5]

Shelf-life (t_{90}) is the time required for 10% of the drug to degrade.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of Amoxicillin.

Protocol for Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Amoxicillin in a given solvent.

Materials:

- Amoxicillin powder
- Solvent of interest (e.g., phosphate buffer pH 7.4)
- Glass flasks or vials with stoppers
- Orbital shaker with temperature control
- Centrifuge

- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification
- Syringe filters (e.g., 0.45 μm)

Procedure:

- Add an excess amount of Amoxicillin powder to a flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.[\[6\]](#)
- Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[\[7\]](#)
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- After equilibration, allow the suspensions to settle.
- Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.
- Dilute the filtrate with the solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Amoxicillin in the diluted filtrate using a validated analytical method, such as HPLC-UV.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for HPLC-Based Stability Study

A stability-indicating HPLC method is essential for accurately quantifying the remaining intact drug and monitoring the formation of degradation products over time.

Objective: To determine the degradation kinetics of Amoxicillin under specific conditions (e.g., pH, temperature).

Materials and Equipment:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Amoxicillin reference standard
- High-purity water and HPLC-grade solvents (e.g., methanol, acetonitrile)
- Buffer salts (e.g., potassium dihydrogen phosphate)
- pH meter
- Temperature-controlled incubator or water bath

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of phosphate buffer (e.g., 0.01M, pH 4.8) and acetonitrile (e.g., 95:5 v/v).
- Flow Rate: 1.3 mL/min.
- Column Temperature: Ambient (e.g., 25 °C).
- Detection Wavelength: 229 nm.
- Injection Volume: 20 μ L.

Procedure:

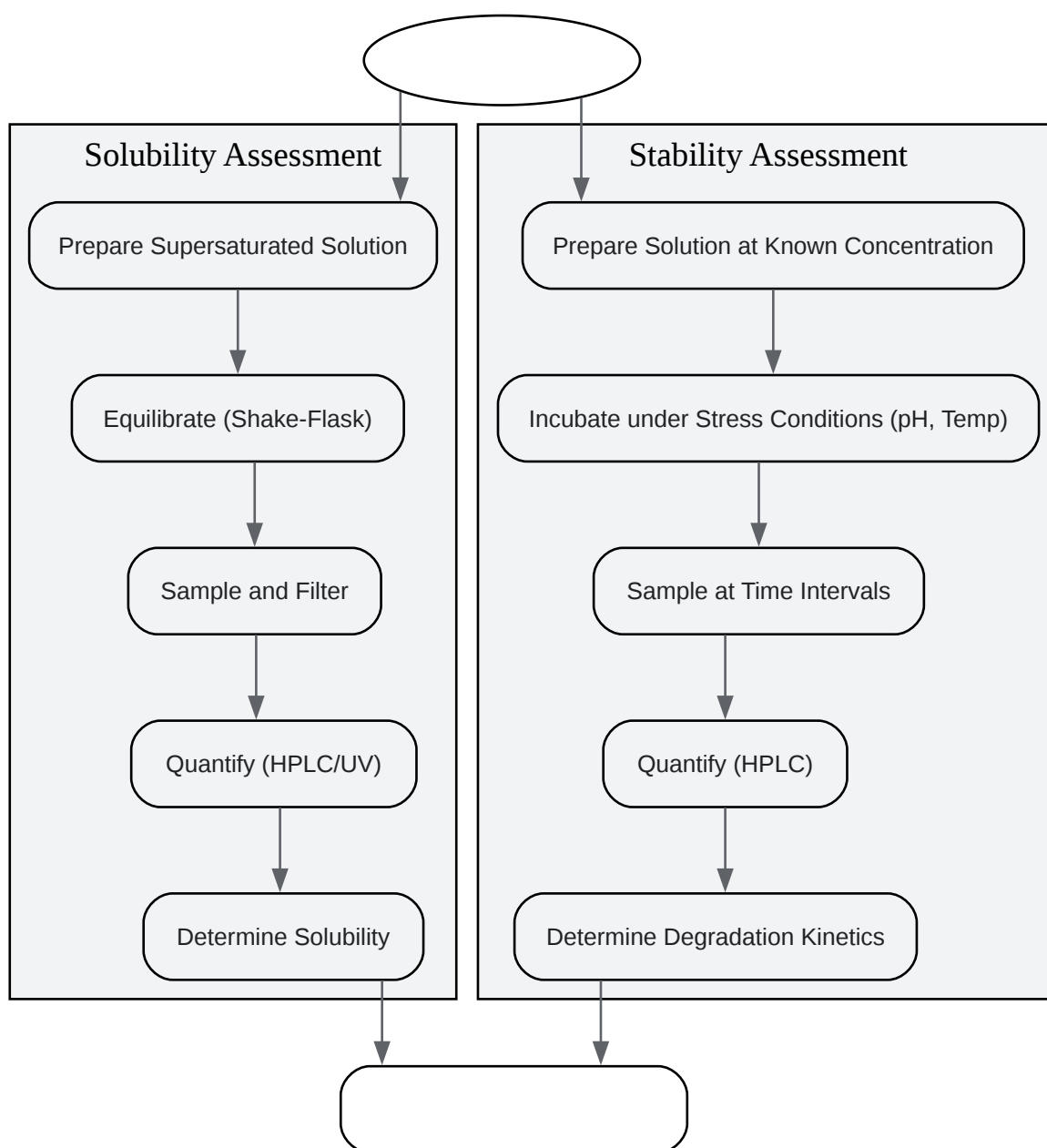
- Preparation of Stock Solution: Accurately weigh and dissolve Amoxicillin in the desired buffer solution to prepare a stock solution of known concentration.
- Stability Samples: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment.
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from the stability chamber.

- Sample Preparation: If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
- HPLC Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
- Data Analysis:
 - Calculate the concentration of Amoxicillin at each time point by comparing the peak area with a calibration curve prepared from the reference standard.
 - Plot the natural logarithm of the concentration ($\ln[C]$) versus time.
 - For pseudo-first-order degradation, the plot will be linear. The degradation rate constant (k) is the negative of the slope.
 - Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
 - Calculate the shelf-life (t_{90}) using the formula: $t_{90} = 0.105 / k$.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of an antibiotic.

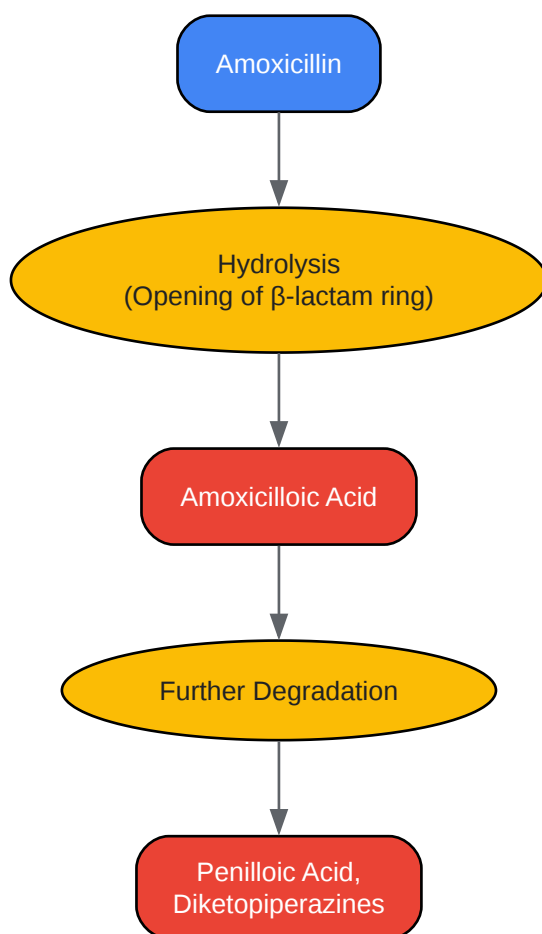


[Click to download full resolution via product page](#)

Workflow for Solubility and Stability Testing.

Degradation Pathway of Amoxicillin

The primary degradation pathway for Amoxicillin in aqueous solution is the hydrolysis of the β -lactam ring, leading to the formation of Amoxicilloic acid. This can be followed by further degradation to other products.



[Click to download full resolution via product page](#)

Primary Degradation Pathway of Amoxicillin.

This technical guide provides foundational data and methodologies for the characterization of Amoxicillin's solubility and stability. These principles and protocols can be adapted for other antibiotic compounds, forming a robust basis for formulation development and ensuring the quality and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usp-pqm.org [usp-pqm.org]
- 2. Amoxicillin | C₁₆H₁₉N₃O₅S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- To cite this document: BenchChem. [The Solubility and Stability of Amoxicillin in Various Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397576#solubility-and-stability-of-antibiotic-a-130-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com